molecular formula C14H20N2O2 B3045539 9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline CAS No. 109473-55-4

9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

Cat. No. B3045539
CAS RN: 109473-55-4
M. Wt: 248.32 g/mol
InChI Key: GQMSJVWABLPCFG-UHFFFAOYSA-N
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Description

The compound “9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline” is a complex organic molecule. It is related to the compound “3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol” which has been found in various technical documents and peer-reviewed papers .


Synthesis Analysis

The synthesis of this compound is complex and involves multiple steps. One related compound, “(2S,3S,11bS)-3-(3-Fluoromethyl-phenyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine”, has been studied in the context of human DPP-IV . Another related compound, “Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido isoquinolin-2-ol”, has been disclosed as inhibitors of the vesicular monoamine transporter 2 (VMAT2) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound “N,N-Diethyl-9,10-dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carboxamide” is structurally similar, with a linear formula of C20H28N2O4 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. One related compound, “(2S,3S,11bS)-3-(3-Fluoromethyl-phenyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine”, has been studied in the context of human DPP-IV .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    A variety of synthesis methods have been developed for compounds structurally related to 9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline. Techniques include amido iminium ion cyclization for constructing tetrahydroisoquinoline rings, useful in synthesizing compounds like saframycins (Chi & Hong, 1990), and methods for producing various derivatives with potential antidepressant activity (Griffith et al., 1984).

  • Chemiluminescence in High-Performance Liquid Chromatography (HPLC)

    Derivatives of this compound, like 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine, have been used as sensitive derivatization reagents for carboxylic acids in HPLC with electrogenerated chemiluminescence detection (Morita & Konishi, 2003).

  • Development of Antihypertensive Agents

    Some compounds in the series, such as trequinsin, have shown potential as potent antihypertensive agents, acting as arteriolar dilators and inhibitors of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).

Applications in Medicinal Chemistry

  • Antitumor Activities

    Derivatives like Isoquinoline[2,1-g][1,6]naphthyridine have been synthesized and evaluated for antitumor activities, representing a new structural type for the development of novel antifungal agents (Hassaneen et al., 2013).

  • Neurogenic Effects

    A novel compound from this series has shown significant neurogenic effects on human neural progenitor cells, indicating potential use in treating conditions associated with neurogenesis impairment (Lin et al., 2015).

  • Potential in Neuroleptics

    Some derivatives, particularly those in the hexahydro[1,4]oxazino[3,4-a]isoquinoline series, have shown neuroleptic properties, highlighting their potential in psychiatric medication development (Clarke et al., 1978).

properties

IUPAC Name

9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-17-13-7-10-3-5-16-6-4-15-9-12(16)11(10)8-14(13)18-2/h7-8,12,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMSJVWABLPCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CNCCN3CCC2=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640601
Record name 9,10-Dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

CAS RN

109473-55-4
Record name 9,10-Dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 2
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 3
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 4
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 5
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 6
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

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